3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone
Description
3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone is a synthetic organic compound with a complex structure that includes a quinoxaline ring, a methoxy group, and a morpholino group
Properties
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-16-14(17-12-4-2-3-5-13(12)18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHLSRQOAQRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone typically involves multiple steps, starting with the preparation of the quinoxaline ring. The methoxy group is introduced through a methylation reaction, and the morpholino group is added via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving quinoxaline derivatives.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can bind to active sites, while the methoxy and morpholino groups may enhance binding affinity or specificity. These interactions can modulate biological pathways and lead to various effects, depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-2-quinoxalinyl)propanoic acid
- N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
Uniqueness
3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone is unique due to the presence of the morpholino group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the quinoxaline ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
